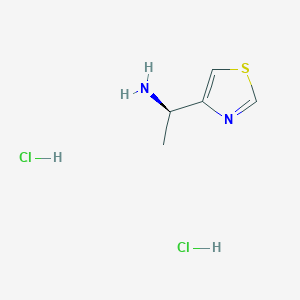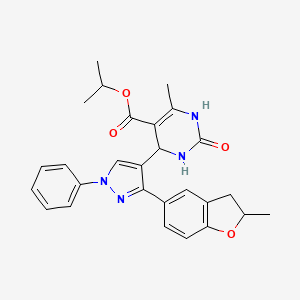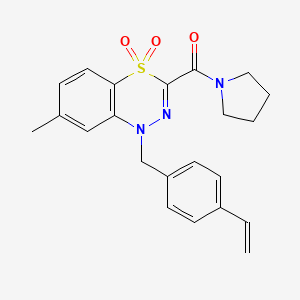![molecular formula C20H18ClNO3 B2621126 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde CAS No. 709009-89-2](/img/structure/B2621126.png)
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde, also known as CQ-ALD, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is not fully understood. However, it is believed that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDAC activity by 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde leads to the accumulation of acetylated histones, which in turn leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to exhibit anti-inflammatory activity. Studies have shown that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to exhibit anti-oxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is its potent anti-cancer activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is not fully understood, which may limit its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. One area of research is the development of more efficient synthesis methods for 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. Another area of research is the elucidation of the exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. This may lead to the development of more potent and selective HDAC inhibitors. Additionally, further studies are needed to investigate the potential of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde can be synthesized through a multi-step reaction process. The first step involves the synthesis of 5-chloroquinoline-8-ol, which is then reacted with 4-bromobenzaldehyde to obtain 4-(5-chloroquinolin-8-yl)benzaldehyde. This intermediate is then reacted with 4-chlorobutyraldehyde in the presence of a base to obtain the final product, 4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde.
Aplicaciones Científicas De Investigación
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
Propiedades
IUPAC Name |
4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-18-9-10-19(20-17(18)4-3-11-22-20)25-13-2-1-12-24-16-7-5-15(14-23)6-8-16/h3-11,14H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOPEGGMQVXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCCCOC3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)
![N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2621047.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2621048.png)






![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2621063.png)
![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)